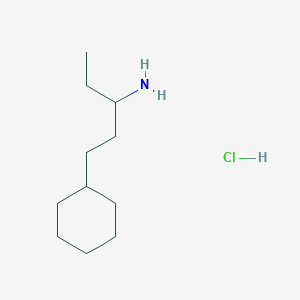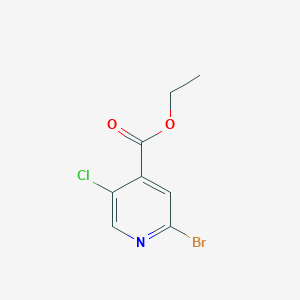
1-Cyclohexylpentan-3-amine hydrochloride
Übersicht
Beschreibung
1-Cyclohexylpentan-3-amine hydrochloride (CAS No. 1221722-49-1) is a chemical compound with the molecular formula C₁₁H₂₄ClN and a molecular weight of 205.77 g/mol . It belongs to the class of amines and is characterized by its cyclohexyl and pentyl substituents.
Synthesis Analysis
The synthetic pathway for 1-Cyclohexylpentan-3-amine hydrochloride involves the reaction of cyclohexylamine (a cyclic amine) with 3-bromopentane (an alkyl halide). The nucleophilic substitution of the bromine atom by the amine group results in the formation of the desired compound. Further purification and isolation yield the hydrochloride salt form .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexylpentan-3-amine hydrochloride consists of a cyclohexyl ring attached to a pentyl chain, with an amino group (-NH₂) at the third carbon position. The hydrochloride salt forms due to the protonation of the amino group by hydrochloric acid. The three-dimensional arrangement of atoms influences its physical and chemical properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Surfactant Research
1-Cyclohexylpentan-3-amine hydrochloride: is studied for its potential as a surfactant due to its amphiphilic nature, which allows it to adsorb at interfaces, reducing interfacial tension and improving the dispersion or solubilization of one phase in another . Its structure, containing both lipophilic and hydrophilic parts, makes it an interesting candidate for surfactant research, particularly in understanding the balance between these two components, known as the Hydrophile-Lipophile Balance (HLB) .
Membrane Permeabilization Studies
In biological research, compounds like 1-Cyclohexylpentan-3-amine hydrochloride are used to study membrane permeabilization. This application is crucial in understanding how substances cross cellular membranes, which has implications for drug delivery and cellular biology .
Inclusion Body Solubilization
Researchers utilize 1-Cyclohexylpentan-3-amine hydrochloride in the process of inclusion body solubilization. This is particularly relevant in recombinant protein production where inclusion bodies need to be solubilized for further purification and use .
Membrane Protein Solubilization
This compound is also applied in the solubilization of membrane proteins. Since membrane proteins play critical roles in various biological processes, their solubilization is essential for structural and functional studies .
Biochemistry and Crystallization
In the field of biochemistry, 1-Cyclohexylpentan-3-amine hydrochloride is used in crystallization processes. Crystallization is a key step in determining the structure of biological macromolecules, which can lead to insights into their function and interactions .
Analytical Chemistry
The compound’s properties make it suitable for use in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC. These techniques are fundamental for the analysis and characterization of chemical substances .
Chemical Synthesis
1-Cyclohexylpentan-3-amine hydrochloride: may serve as a building block in chemical synthesis, particularly in the synthesis of more complex molecules. Its reactivity and stability under various conditions are of interest to synthetic chemists .
Pharmaceutical Research
Lastly, the compound’s potential applications in pharmaceutical research are being explored. Its interaction with biological membranes and solubilization properties could be leveraged in the development of new drug formulations or delivery systems .
Eigenschaften
IUPAC Name |
1-cyclohexylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-11(12)9-8-10-6-4-3-5-7-10;/h10-11H,2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUXOOTYMVSIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexylpentan-3-amine hydrochloride | |
CAS RN |
1221722-49-1 | |
| Record name | Cyclohexanepropanamine, α-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















